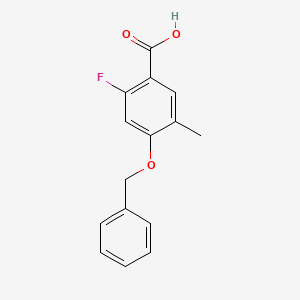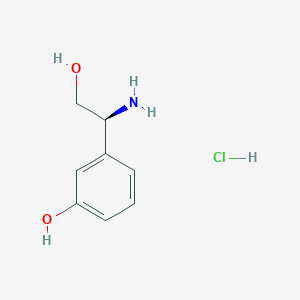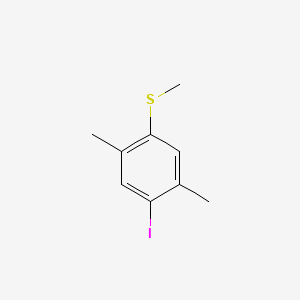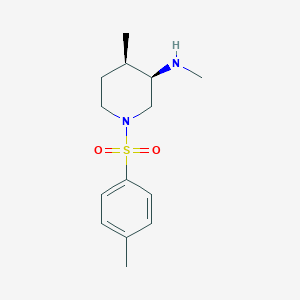
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a methyl group attached to a piperidine ring.
Métodos De Preparación
The synthesis of 1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can be achieved through various synthetic routes. One common method involves the alkylation of a piperidine derivative with benzyl and ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, allowing it to act as a nucleophile and attack the alkyl halides.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the benzyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce carbonyl groups present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of neurology and psychiatry. It may exhibit activity as a neurotransmitter modulator or receptor agonist/antagonist.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
The exact pathways involved depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or stereochemistry, leading to variations in its chemical and biological properties.
Piperidine derivatives: Other piperidine derivatives, such as piperidine-1-carboxylates or piperidine-3-carboxylates, may exhibit similar reactivity and applications but differ in their specific functional groups and substituents.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3/t17-/m1/s1 |
Clave InChI |
JFARWSFILDKQQJ-QGZVFWFLSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
SMILES canónico |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)





![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)

![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
